molecular formula C8H15NO B161525 3,3,5,5-Tetramethyl-1-pyrroline N-oxide CAS No. 10135-38-3

3,3,5,5-Tetramethyl-1-pyrroline N-oxide

Cat. No.: B161525
CAS No.: 10135-38-3
M. Wt: 141.21 g/mol
InChI Key: GUQARRULARNYQZ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide can undergo oxidation reactions, forming various oxidized products.

    Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

    Substitution: It can participate in substitution reactions, particularly involving its nitrogen and oxygen atoms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Comparison with Similar Compounds

  • 5,5-Dimethyl-1-pyrroline N-oxide
  • 2,2,6,6-Tetramethylpiperidine
  • N-tert-Butyl-α-phenylnitrone

Comparison: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide is unique due to its specific structure, which provides high stability and efficiency in trapping free radicals. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in ESR studies .

Properties

IUPAC Name

2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(10)6-7/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQARRULARNYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC([N+](=C1)[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143871
Record name 3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10135-38-3
Record name 3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010135383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10135-38-3
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Record name 3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5,5-Tetramethyl-1-pyrroline N-Oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Reactant of Route 2
3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Reactant of Route 3
3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Reactant of Route 4
3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Reactant of Route 5
3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Reactant of Route 6
3,3,5,5-Tetramethyl-1-pyrroline N-oxide

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